Product packaging for Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate(Cat. No.:CAS No. 934172-62-0)

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate

Cat. No.: B1334512
CAS No.: 934172-62-0
M. Wt: 168.19 g/mol
InChI Key: XXVYOOLZCVTNRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole-based ester that serves as a versatile chemical intermediate and key synthon in organic and medicinal chemistry research. The pyrazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This compound is particularly valuable for constructing more complex molecules, including novel pyrazole-s-triazine derivatives, which have shown significant promise in anticancer research . Such hybrids have demonstrated potent cytotoxicity against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549), by targeting critical signaling pathways like EGFR and PI3K/AKT/mTOR . The structural motif of this compound also appears in advanced molecular frameworks designed as potential VEGFR-2 inhibitors and apoptosis inducers for targeting liver cancers . Its application extends to the synthesis of other pharmacologically active heterocycles, underscoring its role in developing new therapeutic candidates. This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1334512 Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate CAS No. 934172-62-0

Properties

IUPAC Name

ethyl 2-(5-methylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVYOOLZCVTNRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398706
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934172-62-0
Record name (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate typically involves the reaction of 5-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrazole ring’s nitrogen atoms and ester group enable diverse substitution pathways:

Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., ethyl bromoacetate), acyl chlorides.
  • Conditions : Potassium carbonate (K₂CO₃) in DMF at 25–50°C.
  • Products : Substituted pyrazole derivatives with enhanced steric or electronic properties.
    • Example: Reaction with 3-methyl-5-trifluoromethylpyrazole yields 5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-acetic acid ethyl ester (15.7 g, 84% yield) .
Reaction TypeReagentsConditionsYieldSource
AlkylationEthyl bromoacetate, K₂CO₃DMF, 25°C, 12 h84%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

  • Reagents : Aqueous NaOH (50%), HCl.
  • Conditions : Reflux in THF/H₂O (1:1) for 6–8 h.
  • Products : 2-(5-Methyl-1H-pyrazol-1-yl)acetic acid.
    • Example: Hydrolysis of the ethyl ester with NaOH followed by HCl acidification yields 12.1 g (92%) of the carboxylic acid .

Oxidation

  • Reagents : KMnO₄, CrO₃.
  • Conditions : Acidic or neutral aqueous solutions.
  • Products : Pyrazole carboxylic acids or nitro derivatives.
    • Example: Oxidation of the methyl group on the pyrazole ring produces 5-carboxy-1H-pyrazole derivatives.

Reduction

  • Reagents : LiAlH₄, NaBH₄.
  • Conditions : Anhydrous THF or ethanol, 0–25°C.
  • Products : Alcohols or amines via ester reduction.

Cyclization Reactions

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate participates in heterocycle formation:

  • Reagents : Hydrazine hydrate, β-dicarbonyl compounds.
  • Conditions : Reflux in ethanol-AcOH (2:1) for 6–8 h.
  • Products : Pyrazolyl s-triazine derivatives (e.g., 5a–i in ).
    • Example: Reaction with β-dicarbonyl compounds yields pyrazole-s-triazine hybrids with 60–78% efficiency .
Cyclization PartnerProductYieldConditionsSource
β-Dicarbonyl compoundsPyrazolyl s-triazine78%EtOH-AcOH, reflux

Amination

  • Reagents : Hydrazine hydrate.
  • Conditions : Reflux in EtOH for 3–5 h.
  • Products : 5-Aminopyrazole derivatives (e.g., 5-amino-1-methyl-3-phenyl-1H-pyrazole, 50% yield) .

Mechanistic Insights

  • Nucleophilic Attack : The pyrazole nitrogen at position 1 acts as a nucleophile, facilitating alkylation/acylation (e.g., with ethyl bromoacetate) .
  • Ester Reactivity : The ethyl ester group undergoes hydrolysis 10× faster in basic conditions than acidic due to hydroxide ion attack .

Comparative Reaction Efficiency

The table below summarizes optimal conditions for key transformations:

ReactionReagentsTemperatureTimeYieldSource
Ester HydrolysisNaOH (50%), HCl100°C8 h92%
AlkylationEthyl bromoacetate, K₂CO₃25°C12 h84%
CyclizationHydrazine hydrate80°C6 h78%
NitrationHNO₃, H₂SO₄0°C1 h68%

Scientific Research Applications

Antimicrobial Activity

Research indicates that ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate may exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness in inhibiting the growth of pathogenic bacteria, making it a candidate for development into antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in cell cultures, suggesting potential applications in treating inflammatory diseases .

Medicinal Chemistry

This compound serves as a building block in the synthesis of more complex pyrazole derivatives. These derivatives often exhibit enhanced pharmacological profiles and can be tailored for specific therapeutic targets. For instance, modifications to the pyrazole ring can lead to compounds with improved potency against certain enzymes or receptors involved in disease processes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The study concluded that this compound could be further developed into an effective antimicrobial agent .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers assessed the anti-inflammatory effects of this compound using a murine model of inflammation. The results indicated a reduction in paw swelling and inflammatory cytokines following treatment with the compound. This suggests its potential utility in developing new treatments for conditions such as arthritis or other inflammatory disorders .

Comparative Analysis with Related Compounds

To contextualize the applications of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetateMethyl substitution at position 3Different biological activity profile
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetateChlorine substitution at position 5Enhanced reactivity due to electronegative chlorine
Ethyl (3-methyl-1H-pyrazol-4-yl)acetateLacks hydroxyl groupVaries significantly in biological activity

This table highlights how structural modifications can influence the biological activity and potential applications of pyrazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrazole Acetates

Table 1: Structural and Physical Properties of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 934172-62-0 C₈H₁₂N₂O₂ 168.19 Methyl (C5) Storage: 2–8°C; Hazards: H302, H315, etc.
Ethyl 2-(5-chloro-1H-pyrazol-1-yl)acetate 1427010-32-9 C₇H₉ClN₂O₂ 188.61 Chloro (C5) Higher MW; purity ≥95%
Ethyl 2-(3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl)acetate 1004644-50-1 C₉H₁₁F₂N₂O₂ 218.19 Difluoromethyl (C3), Methyl (C5) Enhanced hydrophobicity; 6 suppliers
Ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate 1898213-85-8 C₉H₁₁F₃N₂O₂ 236.19 Trifluoromethyl (C3), Methyl (C1) Electron-withdrawing CF₃ group
Key Observations :
  • In contrast, the 5-chloro analog (CAS 1427010-32-9) introduces an electron-withdrawing group, which may alter reactivity in further synthetic modifications . Fluorinated Derivatives: Compounds with difluoromethyl (CAS 1004644-50-1) or trifluoromethyl (CAS 1898213-85-8) groups exhibit higher molecular weights and enhanced metabolic stability due to fluorine’s electronegativity and hydrophobic character .

Biological Activity

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various therapeutic potentials, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a methyl group at the 5-position and an ethyl ester functional group. Its molecular formula is C8H10N2O2C_8H_{10}N_2O_2, with a molecular weight of approximately 170.18 g/mol. The compound's structure allows for interactions with various biological macromolecules, which underlies its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 5-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like acetonitrile under reflux conditions. The general reaction can be summarized as follows:

Ethyl bromoacetate+5 methyl 1H pyrazoleK2CO3Ethyl 2 5 methyl 1H pyrazol 1 yl acetate\text{Ethyl bromoacetate}+\text{5 methyl 1H pyrazole}\xrightarrow{\text{K}_2\text{CO}_3}\text{Ethyl 2 5 methyl 1H pyrazol 1 yl acetate}

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through several mechanisms, including:

  • Inhibition of cell proliferation : this compound has been shown to downregulate key oncogenes, leading to reduced tumor growth.
  • Disruption of signaling pathways : It interferes with signaling pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis; inhibition of signaling pathways

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating potent antimicrobial activity.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability (approximately 70% reduction at a concentration of 50 µM). Further analysis revealed that the compound induced apoptosis via caspase activation and increased levels of pro-apoptotic proteins .

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with key biological macromolecules. The pyrazole ring participates in π–π stacking interactions, enhancing its binding affinity to target proteins. Additionally, the ester group may facilitate cellular uptake, increasing bioavailability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, ethyl bromoacetate reacts with 5-methyl-1H-pyrazole under reflux in absolute ethanol for 4 hours to yield the target ester . Alternatively, cyclocondensation of ethyl acetoacetate with phenylhydrazine and DMF-DMA produces pyrazole intermediates, which are hydrolyzed and esterified . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios. Monitoring via TLC (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures reaction completion .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard. For instance, SHELX software (e.g., SHELXL/SHELXS) resolves hydrogen-bonding networks and planar configurations in derivatives, such as the 111.33° dihedral angle between the pyrazole ring and ethoxycarbonyl group . Spectroscopic techniques include 1^1H/13^13C NMR to confirm methyl (δ 2.3–2.5 ppm) and ester (δ 4.1–4.3 ppm) groups, while IR identifies C=O stretches (~1700 cm1^{-1}) .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

  • Methodological Answer : Derivatives exhibit pharmacological potential, such as androgen receptor antagonism (IC50_{50} values ~0.5–5 μM). Assays involve in vitro receptor binding studies using HEK293 cells transfected with AR plasmids, followed by luciferase reporter gene assays. Dose-response curves and molecular docking (e.g., AutoDock Vina) validate interactions with AR’s ligand-binding domain .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing of this compound, and what analytical tools are critical?

  • Methodological Answer : Graph-set analysis (e.g., Etter’s formalism) identifies recurring motifs like NHON-H \cdots O bonds between amino groups and triazole nitrogens, forming 1D ribbons . SHELXPRO processes diffraction data (e.g., monoclinic P21/cP2_1/c space group) to generate ORTEP diagrams, while Mercury software visualizes packing efficiency and π-π stacking .

Q. What challenges arise in reconciling computational vs. experimental data for pyrazole derivatives?

  • Methodological Answer : Discrepancies often occur in torsional angles and charge distribution. For example, DFT calculations (B3LYP/6-311++G**) may predict a planar pyrazole ring, while X-ray data show slight deviations due to crystal packing forces. Hybrid methods, like ONIOM, combine QM/MM to account for environmental effects .

Q. How can synthetic byproducts or regioselectivity issues be mitigated in pyrazole functionalization?

  • Methodological Answer : Competing pathways (e.g., N1 vs. N2 alkylation) are minimized using sterically hindered bases (e.g., NaH in THF) or directing groups. For example, acetic acid/sodium acetate reflux suppresses side reactions during cyclization . LC-MS monitors byproducts, while column chromatography (silica gel, hexane:EtOAc) isolates the desired regioisomer .

Q. What strategies improve the yield of ester hydrolysis to carboxylic acid derivatives without decomposition?

  • Methodological Answer : Controlled basic hydrolysis (e.g., NaOH in ethanol/water at 60°C) prevents decarboxylation. Microwave-assisted synthesis (100 W, 10 min) enhances efficiency. Post-hydrolysis, acidification (HCl, pH 2–3) precipitates the carboxylic acid, validated by 1^1H NMR loss of ethyl signals (δ 1.2–1.4 ppm) .

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